5-amino-4-(1,3-benzothiazol-2-yl)-1-hexyl-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1,3-benzothiazol-2-yl)-1-hexyl-2H-pyrrol-3-one is a heterocyclic compound that incorporates both benzothiazole and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-hexyl-2H-pyrrol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with a suitable hexyl-substituted pyrrolone precursor under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1,3-benzothiazol-2-yl)-1-hexyl-2H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
5-amino-4-(1,3-benzothiazol-2-yl)-1-hexyl-2H-pyrrol-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-hexyl-2H-pyrrol-3-one involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-cyclohexyl-2H-pyrrol-3-one
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(4-morpholinyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one
Uniqueness
5-amino-4-(1,3-benzothiazol-2-yl)-1-hexyl-2H-pyrrol-3-one is unique due to its specific hexyl substitution, which can influence its solubility, reactivity, and biological activity. Compared to its similar compounds, the hexyl group may provide distinct pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-hexyl-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-2-3-4-7-10-20-11-13(21)15(16(20)18)17-19-12-8-5-6-9-14(12)22-17/h5-6,8-9H,2-4,7,10-11,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDUDHZBABOQAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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